![molecular formula C28H33NO4S B070864 丙酸(1S,2R)-2-[N-苄基-N-(间甲苯磺酰基)氨基]-1-苯丙酯 CAS No. 187324-67-0](/img/structure/B70864.png)

丙酸(1S,2R)-2-[N-苄基-N-(间甲苯磺酰基)氨基]-1-苯丙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

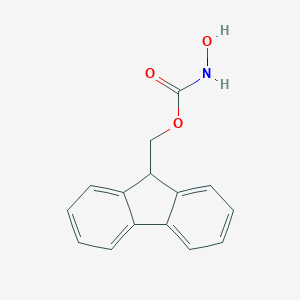

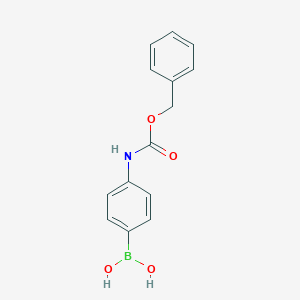

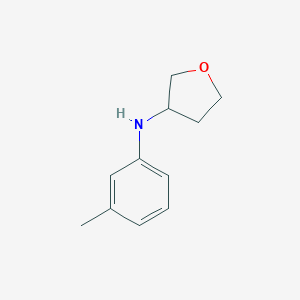

The synthesis of "Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester" involves several key steps, including sulfonation, acylation, and alkylation processes. Notably, the compound is derived from norephedrine and undergoes a series of transformations, including sulfonation of the amino group and subsequent acylation (Abiko, 2003). This synthesis showcases the compound's complex structure and the intricate steps required for its formation.

Molecular Structure Analysis

The molecular structure of "Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester" is characterized by the presence of benzyl and mesitylenesulfonyl groups attached to an amino acid derivative backbone. The L-tyrosine core of the molecule exhibits significant conformational differences, highlighting the structural diversity and complexity of this compound. Intramolecular aromatic π–π stacking and short C-H···O interactions contribute to the stability and unique configuration of the molecule (Khan et al., 2011).

科学研究应用

合成技术和反应

化合物丙酸(1S,2R)-2-[N-苄基-N-(间甲苯磺酰基)氨基]-1-苯丙酯参与各种化学合成过程和反应。其中一个应用涉及在 2-(N-苄基-N-间甲苯磺酰基)氨基-1-苯基-1-丙基丙酸酯的合成中使用它,这是硫化合物系列的一部分,并进行磺化和酰化等反应 (Abiko, 2003)。此外,该化合物用于羧酸酯的反选择性硼介导的不对称羟醛反应,展示了其在立体选择性反应和金属催化过程中的多功能性 (Abiko, 2003)。

催化和反应优化

在一个不同的应用中,离子交换树脂 Amberlyst-15 催化的丙酸与苯甲醇的酯化反应得到了优化,展示了该化合物在生产用于香料和香精工业的酯中的作用。这项研究重点研究了催化剂负载、摩尔比和温度对产率和转化率的影响,有助于化学制造中的工艺优化 (Chandane 等人,2017)。

超分子化学

该化合物还在超分子化学中得到应用,其中它用于合成 3-苯基丙酸的甲酯。这些酯作为超分子树状聚合物的构建块,自组装成各种复杂的结构。这项研究提供了对自组装动力学的见解,以及创造具有独特性能的新型材料的潜力 (Percec 等人,2006)。

杂环化合物合成

此外,该化合物在合成新的 2-取代苯并唑中起作用,其中芳基磺酰(硫代)丙酸片段被并入苯并咪唑、苯并恶唑和苯并噻唑中。这项研究有助于开发在制药和材料科学中具有潜在应用的杂环化合物 (Moskvichev 等人,2001)。

作用机制

未来方向

属性

IUPAC Name |

[(1S,2R)-2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-1-phenylpropyl] propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO4S/c1-6-26(30)33-27(25-15-11-8-12-16-25)23(5)29(19-24-13-9-7-10-14-24)34(31,32)28-21(3)17-20(2)18-22(28)4/h7-18,23,27H,6,19H2,1-5H3/t23-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCDSLPLRUHTTL-YIXXDRMTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C1=CC=CC=C1)C(C)N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@H](C1=CC=CC=C1)[C@@H](C)N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449894 |

Source

|

| Record name | (1S,2R)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester | |

CAS RN |

187324-67-0 |

Source

|

| Record name | (1S,2R)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate](/img/structure/B70795.png)

![2,3-Dihydrofuro[2,3-b]pyridine 7-oxide](/img/structure/B70796.png)

![2-(2-Aminobenzo[d]thiazol-4-yl)ethanol](/img/structure/B70805.png)

![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)